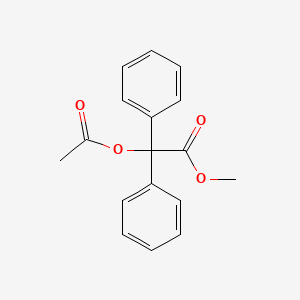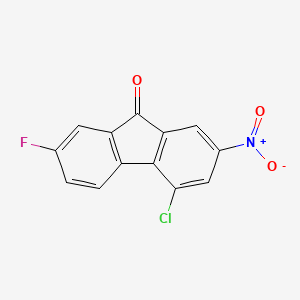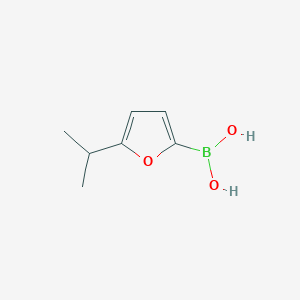
(5-Isopropylfuran-2-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Isopropylfuran-2-yl)boronic acid is an organoboron compound that features a furan ring substituted with an isopropyl group at the 5-position and a boronic acid group at the 2-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (5-Isopropylfuran-2-yl)boronic acid typically involves the borylation of the corresponding furan derivative. One common method is the Miyaura borylation, which involves the reaction of an aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is highly efficient.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to handle large quantities of reagents and products efficiently. These methods often employ similar reaction conditions to those used in laboratory synthesis but are optimized for scalability and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions: (5-Isopropylfuran-2-yl)boronic acid undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or phenol.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Bases: Such as potassium carbonate or sodium hydroxide for various substitution reactions.
Major Products:
Biaryl Compounds: From Suzuki–Miyaura coupling.
Alcohols or Phenols: From oxidation reactions.
Substituted Furans: From substitution reactions.
Aplicaciones Científicas De Investigación
(5-Isopropylfuran-2-yl)boronic acid has diverse applications in scientific research:
Mecanismo De Acción
The mechanism by which (5-Isopropylfuran-2-yl)boronic acid exerts its effects is primarily through its ability to form stable covalent bonds with other molecules. In Suzuki–Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . This process involves the formation of a palladium-boron intermediate, which is crucial for the reaction’s success.
Comparación Con Compuestos Similares
Phenylboronic Acid: Another widely used boronic acid in organic synthesis.
(5-Methylfuran-2-yl)boronic Acid: Similar structure but with a methyl group instead of an isopropyl group.
(5-Ethylfuran-2-yl)boronic Acid: Similar structure but with an ethyl group instead of an isopropyl group.
Uniqueness: (5-Isopropylfuran-2-yl)boronic acid is unique due to the presence of the isopropyl group, which can influence the compound’s reactivity and steric properties. This can lead to different reaction outcomes and selectivities compared to other boronic acids .
Propiedades
Fórmula molecular |
C7H11BO3 |
|---|---|
Peso molecular |
153.97 g/mol |
Nombre IUPAC |
(5-propan-2-ylfuran-2-yl)boronic acid |
InChI |
InChI=1S/C7H11BO3/c1-5(2)6-3-4-7(11-6)8(9)10/h3-5,9-10H,1-2H3 |
Clave InChI |
UPAFTGFKKGATIG-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=C(O1)C(C)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


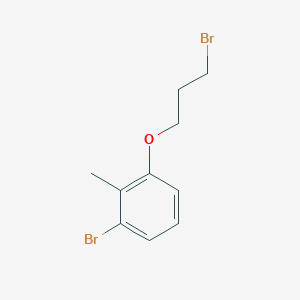

![3-Methoxy-1-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrole-2-carboxylic acid](/img/structure/B13988229.png)
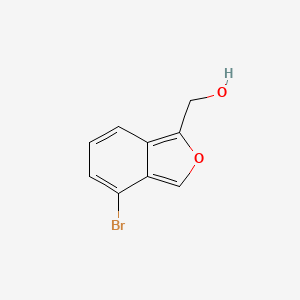
![1-[(2-Methoxyphenyl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B13988238.png)
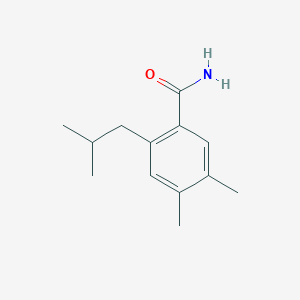
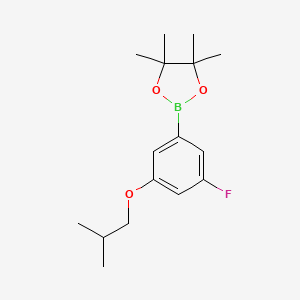
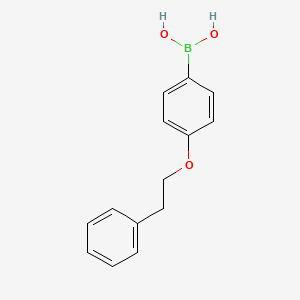
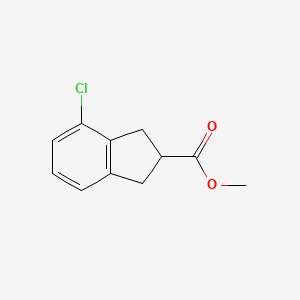
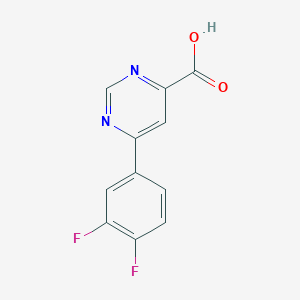
![4-[(Cyclopentyloxy)methyl]benzenemethanamine](/img/structure/B13988304.png)

